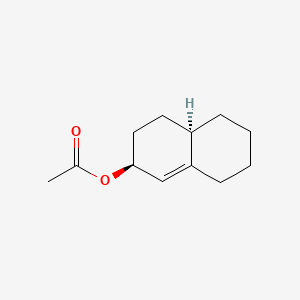
2-Naphthalenol, 2,3,4,4a,5,6,7,8-octahydro-, acetate, trans-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Naphthalenol, 2,3,4,4a,5,6,7,8-octahydro-, acetate, trans- is a chemical compound with a complex structure It is a derivative of naphthalene, a polycyclic aromatic hydrocarbon
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Naphthalenol, 2,3,4,4a,5,6,7,8-octahydro-, acetate, trans- typically involves the hydrogenation of naphthalene derivatives under specific conditions. The process may include the use of catalysts such as palladium or platinum to facilitate the hydrogenation reaction. The reaction conditions often require elevated temperatures and pressures to achieve the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale hydrogenation reactors. The process is optimized to ensure high yield and purity of the final product. The use of advanced catalytic systems and controlled reaction environments are crucial for efficient production.
Analyse Des Réactions Chimiques
Types of Reactions
2-Naphthalenol, 2,3,4,4a,5,6,7,8-octahydro-, acetate, trans- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: It can be reduced to form more saturated derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Various halogenating agents and nucleophiles can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce more saturated hydrocarbons.
Applications De Recherche Scientifique
2-Naphthalenol, 2,3,4,4a,5,6,7,8-octahydro-, acetate, trans- has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Biology: The compound may be studied for its potential biological activity and interactions with biological molecules.
Medicine: Research may explore its potential therapeutic properties and applications in drug development.
Industry: It is used in the production of various industrial chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-Naphthalenol, 2,3,4,4a,5,6,7,8-octahydro-, acetate, trans- involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biochemical effects. The exact pathways and targets depend on the specific context of its use.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Naphthalenemethanol, 2,3,4,4a,5,6,7,8-octahydro-: This compound shares a similar structure but differs in functional groups.
2-Naphthalenol, 1,2,3,4,4a,5,6,7-octahydro-: Another similar compound with slight variations in its molecular structure.
Uniqueness
2-Naphthalenol, 2,3,4,4a,5,6,7,8-octahydro-, acetate, trans- is unique due to its specific functional groups and stereochemistry
Propriétés
| 105598-04-7 | |
Formule moléculaire |
C12H18O2 |
Poids moléculaire |
194.27 g/mol |
Nom IUPAC |
[(2S,4aR)-2,3,4,4a,5,6,7,8-octahydronaphthalen-2-yl] acetate |
InChI |
InChI=1S/C12H18O2/c1-9(13)14-12-7-6-10-4-2-3-5-11(10)8-12/h8,10,12H,2-7H2,1H3/t10-,12+/m1/s1 |
Clé InChI |
HNSUAEWSJXPLHE-PWSUYJOCSA-N |
SMILES isomérique |
CC(=O)O[C@H]1CC[C@H]2CCCCC2=C1 |
SMILES canonique |
CC(=O)OC1CCC2CCCCC2=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![Silane, trimethyl[(1-methylcyclopropyl)methyl]-](/img/structure/B14319058.png)

